molecular formula C16H12ClFN2O2 B4904823 1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione

1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione

Cat. No.: B4904823
M. Wt: 318.73 g/mol
InChI Key: YAXJMTIFXGGTKX-UHFFFAOYSA-N
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Description

  • The fluoroanilino group can be introduced through an amination reaction using a fluoroaniline derivative and the chlorophenyl-substituted pyrrolidine-2,5-dione intermediate.
  • Reaction conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent.

Industrial Production Methods:

  • Industrial production of 1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione follows similar synthetic routes but on a larger scale.
  • Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
  • Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione typically involves the following steps:

  • Formation of the Pyrrolidine-2,5-dione Core:

    • The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
    • Reaction conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation products may include N-oxides or hydroxylated derivatives.
  • Reduction products may include amines or alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(4-chloroanilino)pyrrolidine-2,5-dione: This compound has a chloroanilino group instead of a fluoroanilino group, which may result in different chemical and biological properties.

    1-(3-fluorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione: This compound has a fluorophenyl group instead of a chlorophenyl group, which may affect its reactivity and interactions.

Uniqueness:

  • The presence of both chlorophenyl and fluoroanilino groups in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c17-10-2-1-3-13(8-10)20-15(21)9-14(16(20)22)19-12-6-4-11(18)5-7-12/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJMTIFXGGTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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